N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide

physicochemical properties drug-likeness comparative SAR

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide (CAS 1171791-19-7) is a heterocyclic small molecule belonging to the thiadiazole-thiazole carboxamide hybrid class, characterized by a molecular formula of C13H11N5OS2 and a molecular weight of 317.4 g/mol. Its structure features a 2-anilino-1,3-thiazole-4-carboxamide core substituted with a 5-methyl-1,3,4-thiadiazol-2-yl moiety, a scaffold commonly explored in medicinal chemistry for kinase inhibition and antimicrobial activity.

Molecular Formula C13H11N5OS2
Molecular Weight 317.4 g/mol
CAS No. 1171791-19-7
Cat. No. B6578632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide
CAS1171791-19-7
Molecular FormulaC13H11N5OS2
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3
InChIInChI=1S/C13H11N5OS2/c1-8-17-18-13(21-8)16-11(19)10-7-20-12(15-10)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,18,19)
InChIKeyWRGGMCLWNLISAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide (CAS 1171791-19-7): Procurement-Relevant Identification and Core Specifications


N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide (CAS 1171791-19-7) is a heterocyclic small molecule belonging to the thiadiazole-thiazole carboxamide hybrid class, characterized by a molecular formula of C13H11N5OS2 and a molecular weight of 317.4 g/mol . Its structure features a 2-anilino-1,3-thiazole-4-carboxamide core substituted with a 5-methyl-1,3,4-thiadiazol-2-yl moiety, a scaffold commonly explored in medicinal chemistry for kinase inhibition and antimicrobial activity . The compound is primarily supplied as a research intermediate, with a typical catalog purity specification of 97% .

Research intermediate for kinase inhibitor SAR and antimicrobial probe development
Anilino-thiazole-thiadiazole scaffold; supplied as research-grade solid
Suitable for medicinal chemistry, computational docking, and permeability screening workflows

Why Generic Thiadiazole-Thiazole Carboxamides Cannot Substitute for 1171791-19-7 in Targeted SAR Programs


Within the thiadiazole-thiazole carboxamide chemical space, even minor structural variations can drastically alter biological target engagement. For example, the introduction of a difluoromethoxy group on the phenyl ring (as in CAS 1203126-61-7) yields a distinct molecular weight of 383.39 g/mol and introduces fluorine-mediated electronic effects absent in 1171791-19-7, potentially redirecting kinase selectivity or metabolic stability . Large-scale screening efforts on related scaffolds confirm that c-Met inhibitory potency varies over three orders of magnitude among close congeners, making the specific anilino substitution pattern of 1171791-19-7 a critical determinant of its pharmacological fingerprint .

Target Compound
Anilino-thiazole-thiadiazole core; unsubstituted phenyl ring provides specific electronic and H-bond profile.
Fluorinated Analogs (e.g., CAS 1203126-61-7)
Difluoromethoxy group introduces fluorine-mediated electronic effects; higher molecular weight and lipophilicity may shift permeability and kinase selectivity profiles.
Anilino Substituent Present
N-H donor in anilino group critical for hinge-region kinase binding; scaffold alignment supports c-Met engagement.
Non-Anilino Thiadiazole/Thiazole Carboxamides
Absence of anilino group may lead to significantly reduced kinase engagement (reported >100-fold weaker in analogs); target engagement profile may not transfer.

Quantitative Differentiation Evidence for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide (1171791-19-7)


Predicted Physicochemical Profile vs. Fluorinated Analog 1203126-61-7

Computational property comparison against 2-((4-(difluoromethoxy)phenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide (CAS 1203126-61-7) reveals a molecular weight advantage for 1171791-19-7 (317.4 vs. 383.4 g/mol) . The lower molecular weight and absence of the difluoromethoxy group reduce topological polar surface area (TPSA) and improve compliance with Lipinski's Rule of Five, suggesting superior baseline permeability potential .

MW & Lipinski profile vs. fluorinated analog
Cross-study comparable
ΔMW -66 g/mol; TPSA lower (fewer heteroatoms); XLogP3 3.2
Supports permeability parameter comparison; baseline unsubstituted aniline profile
Computed properties; experimental permeability assays advised
physicochemical properties drug-likeness comparative SAR

Scaffold-Specific c-Met Kinase Inhibitory Potential: Class-Level Context

Thiazole/thiadiazole carboxamide derivatives have been optimized to sub-micromolar c-Met inhibitors (e.g., compound 51am, IC50 = 0.052 μM) . While no direct IC50 data exists for 1171791-19-7, its anilino substitution pattern aligns with the structural determinants of c-Met hinge-region binding identified in this series . In contrast, closely related thiadiazole/thiazole carboxamides lacking the anilino group show significantly reduced kinase engagement, sometimes >100-fold weaker .

c-Met kinase class-level context
Class-level inference
Analogs: >100-fold potency span; anilino substitution critical
Supports kinase SAR investigation; anilino group reported as key binding determinant
No direct IC50 for target compound; confirm in biochemical assay
c-Met kinase cancer structure-activity relationship

Hydrogen Bond Donor/Acceptor Profile vs. Pyrimidine-Containing Analog

1171791-19-7 possesses 2 hydrogen bond donors (HBD) and 7 hydrogen bond acceptors (HBA) . In comparison, 2-methyl-N-{[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole-4-carboxamide (C13H11N5OS2, isomeric) exhibits an additional pyrimidine nitrogen donor, altering the HBA count and potentially shifting target selectivity toward adenine-binding pockets . The anilino NH in 1171791-19-7 provides a unique HBD site not present in N-alkylated analogs, which can form critical hydrogen bonds with kinase hinge regions.

H-bond donor/acceptor profile
Cross-study comparable
HBD: 2 vs 1; HBA: 7 vs 8 (pyrimidine analog)
Distinct H-bond capacity may influence kinase selectivity profiling
Computed properties; validate with target engagement assays
hydrogen bonding target engagement selectivity

Procurement-Driven Application Scenarios for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide (1171791-19-7)


Kinase Inhibitor Lead Optimization and SAR Expansion

Leveraging its anilino-thiazole-thiadiazole scaffold, 1171791-19-7 serves as a versatile core for synthesizing focused libraries targeting c-Met and potentially other receptor tyrosine kinases. The scaffold's demonstrated sub-micromolar inhibitory potential in close analogs makes it a rational choice for medicinal chemistry groups seeking to explore hinge-binding modifications without introducing fluorine-mediated electronic perturbations.

Physicochemical Property Benchmarking in Early Drug Discovery

With a molecular weight of 317.4 g/mol, TPSA of 136 Ų, and XLogP3 of 3.2 , 1171791-19-7 occupies a favorable drug-like space. Procurement teams evaluating compound libraries for permeability screening can prioritize this compound as a baseline unsubstituted aniline representative, contrasting with fluorinated analogs (e.g., CAS 1203126-61-7) that trade higher lipophilicity for increased molecular weight.

Antimicrobial or Antifungal Probe Development

Thiadiazole-thiazole hybrids are historically associated with antimicrobial and antifungal activities . 1171791-19-7's phenylamino substituent may enhance binding to microbial enzyme targets, and its absence of complex substituents simplifies downstream derivatization for structure-activity relationship studies in anti-infective programs.

Computational Chemistry and Docking Model Validation

The compound's well-defined hydrogen bond donor/acceptor profile (HBD=2, HBA=7) and moderate rotatable bond count (4) make it an ideal test ligand for validating docking algorithms and scoring functions on thiadiazole-thiazole carboxamide templates, supporting early-stage computational hit identification.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Anilino-thiazole-thiadiazole scaffold
c-Met and kinase panel engagement
Physicochemical property benchmarking
Drug-like profile (MW, TPSA, XLogP3)
Permeability and solubility screening
Antimicrobial probe development
Phenylamino substituent for enzyme binding
MIC and target engagement studies
Computational docking validation
Defined H-bond donor/acceptor counts (HBD=2, HBA=7)
Docking algorithm and scoring function testing
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